molecular formula C19H27FN2O3S B11349968 {1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone

{1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone

Cat. No.: B11349968
M. Wt: 382.5 g/mol
InChI Key: BLVCFJOTBNUYHJ-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine is a complex organic compound that features a combination of fluorinated aromatic and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluorophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine typically involves multiple steps:

    Formation of the Fluorophenyl Methanesulfonyl Intermediate:

    Formation of the Piperidine Intermediate:

    Coupling of Intermediates:

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Fluorophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or sulfonyl positions using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines in polar aprotic solvents.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted aromatic or sulfonyl derivatives.

Scientific Research Applications

1-[(2-Fluorophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in inflammatory pathways.

    Pathways Involved: The compound may inhibit key enzymes or block receptor sites, leading to reduced inflammation or pain.

Comparison with Similar Compounds

  • 1-[(2-Fluorophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine shares similarities with other fluorinated aromatic sulfonyl piperidine derivatives.
  • Examples include:
    • 1-[(2-Chlorophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine
    • 1-[(2-Bromophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine

Uniqueness:

  • The presence of the fluorine atom in 1-[(2-Fluorophenyl)methanesulfonyl]-4-(4-methylpiperidine-1-carbonyl)piperidine imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chlorinated or brominated counterparts.

Properties

Molecular Formula

C19H27FN2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H27FN2O3S/c1-15-6-10-21(11-7-15)19(23)16-8-12-22(13-9-16)26(24,25)14-17-4-2-3-5-18(17)20/h2-5,15-16H,6-14H2,1H3

InChI Key

BLVCFJOTBNUYHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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